6-Deoxy-L-idose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

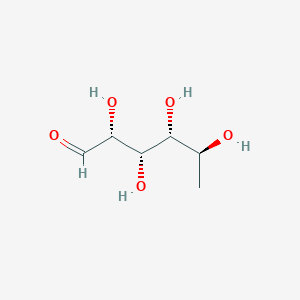

6-Deoxy-L-idose, also known as this compound, is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of 6-Deoxy-L-idose

The synthesis of this compound has been achieved through several methodologies, primarily involving the modification of readily available sugars. A notable approach involves the stereoselective hydrogenation of 6-deoxy-1,2:3,5-di-O-isopropylidene-alpha-D-xylo-hex-5-enofuranose, which allows for the controlled formation of the desired compound . Additionally, enzymatic methods have been explored, utilizing specific enzymes to facilitate the conversion of precursor sugars into this compound .

Anti-Proliferative Effects

Research has indicated that this compound exhibits anti-proliferative activity against certain cancer cell lines. In studies evaluating its effects on MOLT-4F human leukemia cells, it was found that while other sugars like D-sorbose showed minimal inhibitory effects, 6-deoxy-D-idose demonstrated a more pronounced impact on cellular growth . This suggests that the structural configuration of this compound may play a crucial role in its biological activity.

Role as a Hetero-Bifunctional Spacer

6-Azido-6-deoxy-L-idose has been developed as a hetero-bifunctional spacer in chemical biology applications. Its unique reactivity allows for efficient coupling with various molecules, enhancing the potential for creating targeted therapeutic agents. For instance, derivatives of epigallocatechin gallate (EGCG) modified with this sugar have shown comparable cytotoxicity to EGCG itself against specific cancer cell lines . This highlights the utility of this compound in drug design and development.

Anticoagulant Properties

The exploration of this compound as a component in anticoagulant therapies is promising. Research has shown that substituting L-iduronic acid units with this compound in synthetic heparinoids could maintain or enhance anticoagulant activity while simplifying synthesis processes . This application could lead to more effective anticoagulant drugs with reduced side effects.

Immunomodulatory Effects

Fucosylation, a process involving sugars like L-fucose and potentially this compound, plays a critical role in modulating immune responses. Studies suggest that manipulating fucosylation pathways could enhance antitumor immunity by altering glycosylation patterns on immune cells and therapeutic antibodies . Therefore, integrating this compound into fucosylation processes may yield new immunotherapeutic strategies.

Summary of Research Findings

The following table summarizes key findings regarding the applications and biological activities of this compound:

Propiedades

Fórmula molecular |

C6H12O5 |

|---|---|

Peso molecular |

164.16 g/mol |

Nombre IUPAC |

(2R,3S,4R,5S)-2,3,4,5-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5+,6+/m0/s1 |

Clave InChI |

PNNNRSAQSRJVSB-UNTFVMJOSA-N |

SMILES isomérico |

C[C@@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |

SMILES canónico |

CC(C(C(C(C=O)O)O)O)O |

Sinónimos |

6-deoxy-idose 6-deoxy-L-idose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.